molecular formula C9H8N2O6 B091250 3-(2,4-dinitrophenyl)propanoic Acid CAS No. 90417-95-1

3-(2,4-dinitrophenyl)propanoic Acid

Cat. No.: B091250
CAS No.: 90417-95-1
M. Wt: 240.17 g/mol
InChI Key: NJGXPGVYYHJEBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-Dinitrophenyl)propanoic acid is an organic compound with the molecular formula C9H8N2O6. It is characterized by the presence of a dinitrophenyl group attached to a propanoic acid moiety. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-dinitrophenyl)propanoic acid typically involves the nitration of phenylpropanoic acid derivatives. One common method includes the reaction of 3-phenylpropanoic acid with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2 and 4 positions on the phenyl ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. This method allows for better control over reaction parameters and improved safety measures. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-(2,4-Dinitrophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitro groups.

Major Products:

    Oxidation: Dicarboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenylpropanoic acids depending on the nucleophile used.

Scientific Research Applications

3-(2,4-Dinitrophenyl)propanoic acid is utilized in several scientific research areas:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in analytical chemistry.

    Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.

    2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupler of oxidative phosphorylation.

    3-(2,4-Dinitrophenyl)propanoic acid esters: Used in the synthesis of pyrroloquinoline quinone.

Uniqueness: this compound is unique due to its specific structural configuration, which allows for selective reactions at the nitro groups and the propanoic acid moiety. This makes it a versatile compound in synthetic organic chemistry and various research applications.

Properties

IUPAC Name

3-(2,4-dinitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O6/c12-9(13)4-2-6-1-3-7(10(14)15)5-8(6)11(16)17/h1,3,5H,2,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGXPGVYYHJEBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372813
Record name 3-(2,4-dinitrophenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90417-95-1
Record name 3-(2,4-dinitrophenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,4-dinitrophenyl)propanoic Acid
Reactant of Route 2
Reactant of Route 2
3-(2,4-dinitrophenyl)propanoic Acid
Reactant of Route 3
Reactant of Route 3
3-(2,4-dinitrophenyl)propanoic Acid
Reactant of Route 4
Reactant of Route 4
3-(2,4-dinitrophenyl)propanoic Acid
Reactant of Route 5
Reactant of Route 5
3-(2,4-dinitrophenyl)propanoic Acid
Reactant of Route 6
Reactant of Route 6
3-(2,4-dinitrophenyl)propanoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.